(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone
Description
This compound is a hybrid organic molecule featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at the 2-position and a 2-ethoxyphenyl methanone moiety at the 1-position. Its synthesis typically involves multi-step protocols, including sulfonylation, lithiation, and acylative coupling, as exemplified in related imidazole derivatives .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-17-11-7-6-10-16(17)18(22)21-13-12-20-19(21)24-14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNNDTGGXMKXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxybenzoyl chloride with 2-mercaptobenzylamine to form the intermediate (2-(benzylthio)phenyl)methanone. This intermediate is then reacted with 1,2-diaminoethane under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the imidazole ring is particularly significant due to its role in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, and modifications to this compound can lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. The benzylthio group can undergo redox reactions, affecting cellular redox balance. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- The 2-ethoxyphenyl group in the target compound confers moderate electron-donating effects compared to the trifluoromethyl group in its analog, which enhances electrophilicity and metabolic resistance .
- Benzylthio substituents are less polar than hydroxyethylamino or nitro groups, favoring blood-brain barrier penetration .
Substituent Effects on Pharmacokinetics
The table below summarizes substituent-driven pharmacokinetic properties:
| Substituent | LogP (Predicted) | Metabolic Stability | Plasma Protein Binding |
|---|---|---|---|
| 2-Ethoxyphenyl | 3.8 | Moderate | 85–90% |
| 2-Trifluoromethylphenyl | 4.2 | High | 92–95% |
| Benzyl(2-hydroxyethyl)amino | 2.5 | Low | 70–75% |
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is a synthetic organic molecule characterized by its imidazole ring and unique functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The structure of the compound consists of:
- Imidazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
- Benzylthio Group : Enhances lipophilicity and potential interactions with biological targets.
- Ethoxyphenyl Moiety : May influence the compound's reactivity and interaction profile.
Biological Activity
Preliminary studies suggest that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives of imidazole have shown effectiveness against various pathogens.
- Antitumor Activity : Similar imidazole derivatives have been explored for their anticancer properties, particularly against specific cancer cell lines, highlighting their potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Some studies indicate that imidazole derivatives can modulate inflammatory processes, making them candidates for treating inflammatory diseases.
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : The imidazole ring may participate in binding to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Below is a summary of relevant findings:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring or substituents on the phenyl group can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
